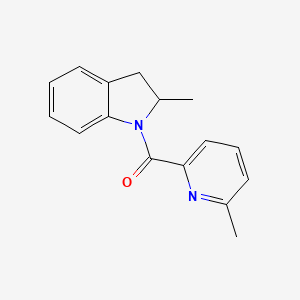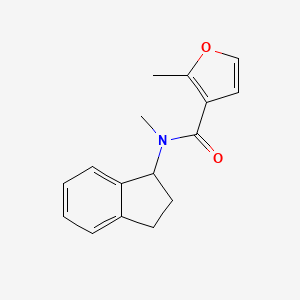
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as PPM, is a small molecule inhibitor that has been extensively studied in the field of cancer research. PPM has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of cancer.
作用机制
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone inhibits the activity of STAT3, which is a transcription factor that plays a key role in the growth and survival of cancer cells. STAT3 is activated by a variety of signaling pathways, including the JAK/STAT pathway, and is overexpressed in many types of cancer cells. Inhibition of STAT3 activity by Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone leads to decreased cell growth and increased apoptosis, making it a promising therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects:
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting STAT3 activity, Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, including AKT and mTOR. Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth.
实验室实验的优点和局限性
One advantage of using Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its specificity for STAT3 inhibition, which allows researchers to study the effects of STAT3 inhibition on cancer cell growth and survival. However, one limitation of using Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects. Researchers must carefully control the concentration and duration of Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exposure to minimize these effects.
未来方向
There are several future directions for research on Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and its potential use as a therapeutic agent in the treatment of cancer. One area of research is the development of more potent and selective inhibitors of STAT3 activity, which could lead to more effective cancer treatments. Another area of research is the identification of biomarkers that can predict which patients will respond best to Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone treatment. Finally, researchers are exploring the use of Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
合成方法
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 2-pyridin-4-ylpyrrolidine, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide. The final product is purified using column chromatography to obtain pure Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
科学研究应用
Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied in the field of cancer research, particularly in the area of cancer cell growth inhibition. Studies have shown that Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone inhibits the activity of a protein called STAT3, which is overexpressed in many types of cancer cells. Inhibition of STAT3 activity leads to decreased cell growth and increased apoptosis, making Pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone a potential therapeutic agent in the treatment of cancer.
属性
IUPAC Name |
pyridin-4-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-5-9-17-10-6-13)18-11-1-2-14(18)12-3-7-16-8-4-12/h3-10,14H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKQJOELGNQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

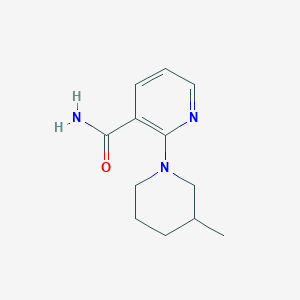
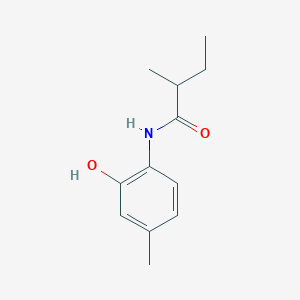
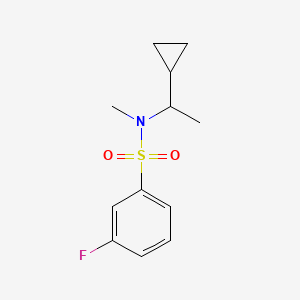
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
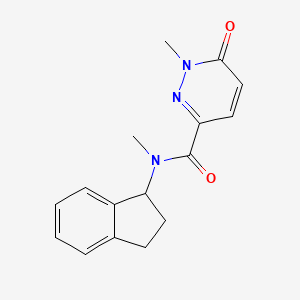
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
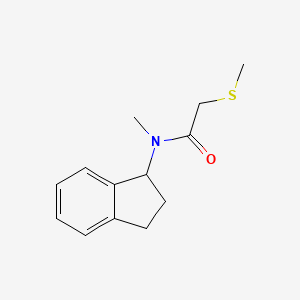
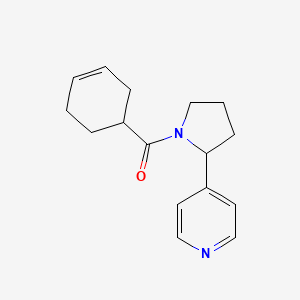
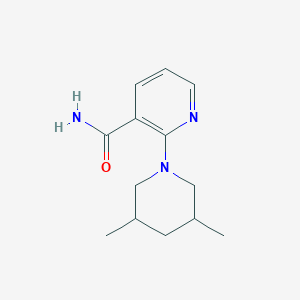

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)
